6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
652138-03-9 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
6-phenyl-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C20H13NO2/c22-18-13-20(15-8-10-21-11-9-15)23-19-7-6-16(12-17(18)19)14-4-2-1-3-5-14/h1-13H |
InChI Key |
PGMMSGYJMXEFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation Followed by Cyclization
This method involves the formation of a chalcone intermediate through base-catalyzed condensation, followed by oxidative cyclization to form the benzopyranone ring.
Step 1: Chalcone Synthesis
A substituted acetophenone derivative (e.g., 2-hydroxy-4-methoxyacetophenone) reacts with pyridine-4-carbaldehyde under alkaline conditions. For example, ethanolic sodium hydroxide (10–20% w/v) at 55–60°C for 3–5 hours yields the chalcone precursor.
Step 2: Oxidative Cyclization
The chalcone undergoes cyclization using the Algar-Flynn-Oyamada (AFO) reaction. Hydrogen peroxide (30% v/v) in aqueous methanol, catalyzed by sodium acetate, facilitates epoxidation and subsequent ring closure. This step typically achieves 70–85% yields for analogous chromones.
Industrial-Scale Synthesis
Industrial protocols prioritize cost efficiency and scalability. VulcanChem’s two-step process exemplifies this:
Step 1: Formation of the Pyran Ring
A substituted 2-hydroxyacetophenone derivative (e.g., 6-phenyl-2-hydroxyacetophenone) reacts with pyridine-4-carbonyl chloride in anhydrous dimethylformamide (DMF) at 100–120°C for 8–12 hours. Triethylamine acts as a base to neutralize HCl byproducts.
Step 2: Cyclodehydration
The intermediate undergoes cyclodehydration using polyphosphoric acid (PPA) at 150–160°C for 2–4 hours, yielding the target compound. This method reports >90% purity on a kilogram scale.
Advanced Modifications and Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 2-hydroxy-6-phenylacetophenone and pyridine-4-carboxylic acid in acetic anhydride, irradiated at 150°C for 15 minutes, produces the chromone with 82% yield.
Transition Metal Catalysis
Palladium-catalyzed coupling reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling introduces aryl groups at the 6-position using Pd(PPh3)4 and cesium carbonate in toluene/water (3:1) at 80°C.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt/AFO | NaOH/EtOH, H2O2/NaOAc | 70–85 | 85–90 | Moderate |
| Industrial Cyclization | PPA, 150°C | 88–92 | >90 | High |
| Microwave | Ac2O, 150°C, 15 min | 82 | 95 | Low |
| Pd-Catalyzed Coupling | Pd(PPh3)4, Cs2CO3, 80°C | 65–75 | 90–95 | Moderate |
Critical Challenges and Optimization
Regioselectivity in Cyclization
Unwanted regioisomers may form during cyclization. Employing sterically hindered bases (e.g., DBU) or low-polarity solvents (toluene) suppresses side reactions, improving regioselectivity by 15–20%.
Purification Techniques
Chromones often require chromatographic purification due to polar byproducts. Industrial workflows use recrystallization from ethanol/water (4:1) to achieve >99% purity with minimal yield loss.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or pyridinyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrochromone derivatives
Substitution: Halogenated chromone derivatives
Scientific Research Applications
6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one with key natural and synthetic analogs:
*Calculated using molecular formula.
Key Observations :
- Substituent Effects : Natural compounds like genistein and apigenin have hydroxyl groups at C5, C7, and C4', enhancing hydrogen bonding and solubility in polar solvents . In contrast, the synthetic 6-phenyl-2-pyridinyl derivative lacks hydroxyl groups, likely increasing lipophilicity and membrane permeability.
- Pyridinyl vs. Phenyl : The pyridin-4-yl group at C2 introduces a basic nitrogen atom, which may improve binding to enzymes or receptors via Lewis acid-base interactions, a feature absent in phenyl-substituted analogs like apigenin .
- Biological Activity : Synthetic derivatives with halogenated or heteroaromatic groups (e.g., 4-fluorophenyl in ’s compound 8) show enhanced antiviral activity compared to hydroxylated natural analogs . This suggests that this compound may exhibit similar or improved bioactivity profiles.
Biological Activity
6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one, also known by its CAS number 652138-03-9, is a synthetic compound belonging to the class of benzopyrans. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.
- Molecular Formula : C20H13NO2
- Molecular Weight : 299.32 g/mol
- CAS Number : 652138-03-9
1. Antioxidant Activity
Research indicates that benzopyran derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in various diseases .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored through various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity is crucial for developing therapeutic agents targeting chronic inflammatory conditions .
3. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance, a recent study reported IC50 values in the micromolar range for several cancer cell lines, indicating a promising lead for further development .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the effects of this compound on human breast cancer cells (MCF7). The compound was administered at varying concentrations (0–50 µM) over 24 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. Flow cytometry analysis indicated significant apoptosis induction at higher concentrations.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in tissue samples treated with the compound.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one?
- Methodology : Use multi-step organic synthesis, including Claisen-Schmidt condensation for the benzopyranone core and Suzuki-Miyaura coupling for introducing the pyridinyl group. Optimize reaction conditions (e.g., catalysts, solvents) based on analogous flavone derivatives .
- Safety : Follow PPE guidelines for handling aromatic intermediates, including respiratory protection (P95/P1 filters) and chemical-resistant gloves due to potential irritants .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm substituent positions via - and -NMR, comparing chemical shifts to structurally similar compounds like 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .
- Mass Spectrometry : Use HRMS to verify molecular weight (expected ~315 g/mol) and fragmentation patterns .
- XRD : For crystalline derivatives, determine spatial arrangement of the pyridinyl and phenyl groups .
Q. What are the key stability considerations during storage?
- Storage Conditions : Store in airtight containers under inert gas (N/Ar) at −20°C to prevent oxidation. Avoid exposure to light due to the conjugated chromophore system .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodology :
- Derivatization : Modify substituents (e.g., hydroxyl/methoxy groups on the phenyl ring) and compare bioactivity using assays like antimicrobial susceptibility testing .
- Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., kinase enzymes), guided by frameworks like pharmacophore modeling .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioassay results)?
- Approach :
- Replication : Repeat assays under controlled conditions (e.g., pH, temperature) to isolate variables .
- Orthogonal Validation : Cross-verify using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Review structural analogs (e.g., 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone) to identify confounding factors .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial design to assess variables (e.g., catalyst loading, solvent polarity). For example, Pd(PPh) in THF may improve Suzuki coupling efficiency .
- Process Chemistry : Implement flow chemistry for hazardous steps (e.g., high-temperature cyclization) to enhance safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
